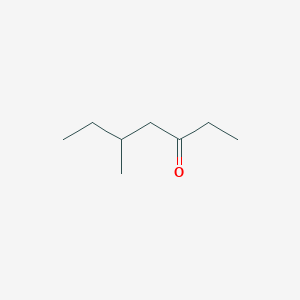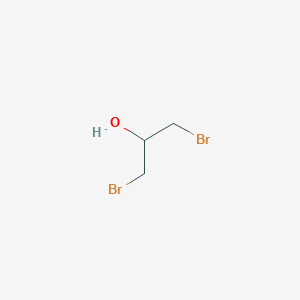
1,3-Dibromo-2-propanol
Übersicht
Beschreibung
1,3-Dibromo-2-propanol (1,3-DBP) is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 101°C and a molecular weight of 225.8 g/mol. 1,3-DBP is soluble in water and alcohols, and is an important intermediate in several synthetic pathways. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 1,3-DBP is used as a reagent in the study of enzyme kinetics, as a solvent in organic synthesis, and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry Analysis :
- 1,3-Dibromo-2-propanol has been used in the preparation of enantiomers of 2,3-dibromo-1-propanol, which are important in studying stereoselective differences in mutagenic potency (Huitric, Gordon, & Nelson, 1982).
Carcinogenicity and Toxicity Studies :
- Studies have explored the toxicity and carcinogenicity of this compound, particularly its role as a metabolite of flame retardants and its impact on various organs in animal models (Eustis, Haseman, MacKenzie, & Abdo, 1995).
Chemical Synthesis and Pharmaceutical Applications :
- It serves as a synthon in the preparation of thiazoles, which are relevant in drug discovery programs. The ability to introduce a bromodifluoromethyl group into these compounds is particularly useful (Colella et al., 2018).
Biochemistry and Molecular Studies :
- This compound has been used in the synthesis of sugar-pendant diamines, a class of compounds that are useful in the study of carbohydrates and their derivatives (Mikata et al., 2001).
Environmental and Analytical Chemistry :
- Its role in environmental contamination has been a subject of study, including methods for its detection and analysis in various matrices like urine and air samples (Alwis, Needham, & Barr, 2007).
Photolysis and Degradation Studies :
- Research on the photolysis of related compounds like 1,2-dibromo 3-chloro propane in water has implications for understanding the environmental behavior and degradation pathways of this compound (Milano, Bernat-Escallon, & Vernet, 1990).
Computational Chemistry and Synthesis Modeling :
- Simulation modeling of its synthesis and reaction mechanisms has been explored, providing insights into feasible reaction pathways for high-energy compound synthesis (Liu, Cheng, & Yen, 2015).
Organic Chemistry and Reactions with Thiolates :
- The compound has been studied in the context of reactions with thiolates, leading to the synthesis of various hydrophobic analogs of lung surfactant phosphatidylcholines (Gernon et al., 1999).
Biological Studies and Hepatic Injury :
- Research on 1,3-dichloro-2-propanol, a related compound, has examined its potential hepatotoxicity and mechanisms, including oxidative stress and inflammatory response (Lee et al., 2016).
Neurotoxicity Investigations :
- The neurotoxic effects of 1,3-dichloro-2-propanol on microglia cells have been studied, highlighting its potential for inducing inflammation and apoptosis (Xiao et al., 2018).
Safety and Hazards
1,3-Dibromo-2-propanol is flammable and can cause burns of eyes, skin, and mucous membranes . It is suspected of causing genetic defects and cancer . It is advised to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
1,3-Dibromo-2-propanol is a dihalogenated alcohol . It is reported as a bifunctional crosslinking reagent , which suggests that it can interact with multiple targets, typically proteins or nucleic acids, and form covalent bonds between them
Mode of Action
As a bifunctional crosslinking reagent , this compound can form covalent bonds between two different biomolecules or different parts of the same molecule. This can lead to changes in the structure and function of the target molecules, potentially altering their biological activity.
Biochemical Pathways
Given its role as a crosslinking reagent , it can be inferred that it may interfere with any pathway involving the targets it crosslinks.
Biochemische Analyse
Biochemical Properties
1,3-Dibromo-2-propanol is involved in various biochemical reactions due to its nature as a bifunctional crosslinking reagent
Cellular Effects
It is known to cause DNA damage in rat cells at a concentration of 1μmol/L . It also inhibits DNA synthesis in rat liver cells at a concentration of 100μmol/L .
Molecular Mechanism
As a bifunctional crosslinking reagent, it may interact with biomolecules in a way that alters their function
Eigenschaften
IUPAC Name |
1,3-dibromopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQZLPHVZKELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059130 | |
| Record name | 2-Propanol, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96-21-9 | |
| Record name | 1,3-Dibromo-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIBROMO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2X3X1FPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



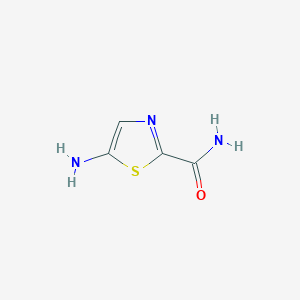
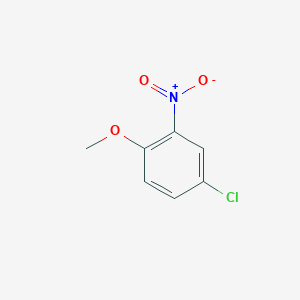

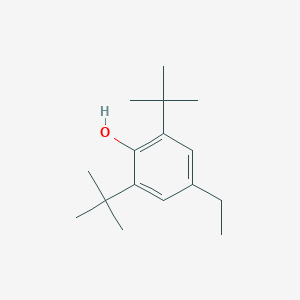
![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)
![3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine](/img/structure/B146440.png)
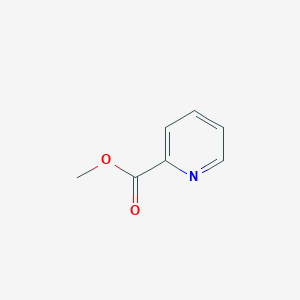
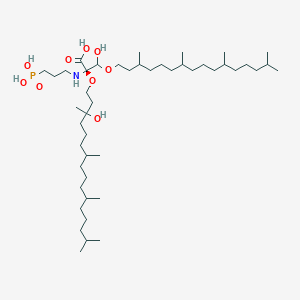


![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)

